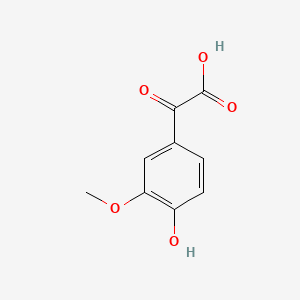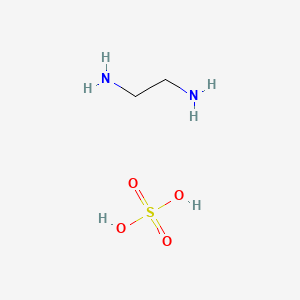
Gentianadine
概要
説明
Gentianadine is a pyranopyridine.
科学的研究の応用
Antiobesity Effects
Gentiana lutea L. extract, which contains compounds including gentianadine, has demonstrated notable antiobesity effects. In vitro studies on 3T3-L1 preadipocytes and in vivo experiments on a high-fat diet-induced mouse model revealed that this extract inhibited adipocyte differentiation and prevented obesity-related symptoms such as weight gain and fatty hepatocyte deposition (Park et al., 2020).
Phytochemical Analysis
Research on the phytochemical properties of Gentiana species, including those containing this compound, has been extensive. This encompasses the development of analytical methods for phytochemical analysis, sample preparation, and chemometrics. These studies are crucial for understanding the therapeutic uses and chemical structure-activity relationships of the compounds found in Gentiana species (Xu et al., 2017).
Alkaloid Composition
This compound is one of the alkaloids isolated from various species of Gentiana. For instance, it has been identified in Gentiana olgae and Gentiana caucasica. The isolation and identification of these alkaloids contribute to our understanding of the medicinal properties of these plants (Rakhmatullaev et al., 2004).
Antioxidant and Digestive Enzyme Inhibiting Activity
Several species of Gentiana, containing compounds like this compound, have been studied for their antioxidant properties and potential as digestive enzyme inhibitors. This research is significant in identifying natural sources of bioactive compounds with potential health benefits, including antidiabetic properties (Olennikov et al., 2019).
Anti-inflammatory and Wound Healing Activity
Gentiana lutea rhizome extracts, encompassing this compound, have been evaluated for their anti-inflammatory and wound healing activities. These studies have demonstrated significant effects in various animal models, highlighting the potential therapeutic applications of these extracts (Mathew et al., 2004).
Cytotoxic Activity
Research on the cytotoxic activities of compounds isolated from Gentiana species, including this compound, has shed light on their potential use in treating various diseases. This includes examining the effects of these compounds on cancer cell lines, contributing to the development of new therapeutic agents (Yang et al., 2013).
Resource Utilization
Studies on the utilization of Gentiana resources, including species containing this compound, provide insights into their medicinal uses, species identification, and sustainable utilization. This research is vital for the conservation and effective use of these valuable medicinal plants (Aiqu, 2014).
Melanogenesis Inhibition
Investigations into the effects of compounds from Gentiana species on melanogenesis have identified potential applications in treating skin pigmentary disorders. This includes studying the mechanisms through which these compounds, including this compound, influence melanin production and skin lightening (Wu et al., 2019).
特性
IUPAC Name |
3,4-dihydropyrano[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-7-5-9-3-1-6(7)2-4-11-8/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIDHCZFMSEKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331865 | |
| Record name | Gentianadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6790-32-5 | |
| Record name | 3,4-Dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentianadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of gentianadine?
A1: this compound possesses an indoloquinolizidine skeleton. [] While the provided abstracts lack specific spectroscopic data, research suggests it's structurally related to other Gentiana alkaloids like gentianamine. [, , ]
Q2: Have there been any attempts to synthesize this compound?
A2: Yes, researchers have successfully synthesized this compound. One study describes the total synthesis of this compound achieved through the rearrangement of a quaternary quinuclidine-3-carboxylic acid ester. [] Another study outlines a synthesis route utilizing bicyclic enamines to construct the alkaloidal indoloquinolizidine skeleton found in this compound. []
Q3: What is the historical context of this compound research?
A4: Research on Gentiana alkaloids, including this compound, began with investigations into the structure of these compounds. [, ] Early studies focused on identifying and characterizing these alkaloids from Gentiana plants. Subsequent research explored synthetic routes to obtain this compound. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

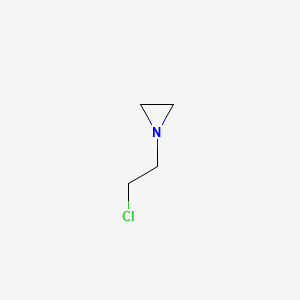
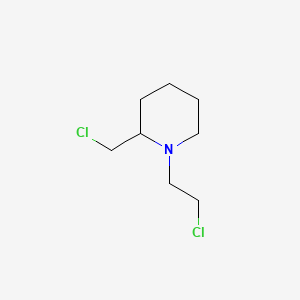


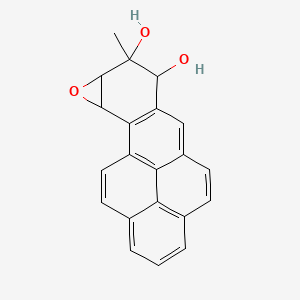
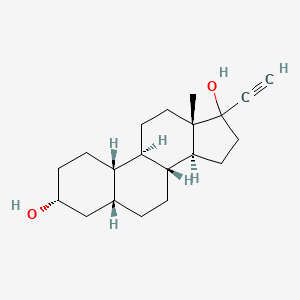

![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)
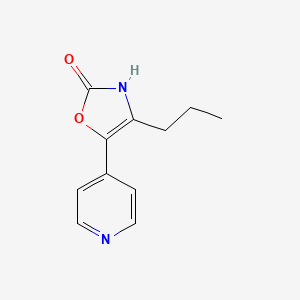
![2-Methyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine](/img/structure/B1220247.png)
